2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Medicinal chemistry ADME Drug design

Researchers optimizing thiazole-based leads face LogP-driven ADME issues. 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 885279-11-8) provides a validated solution: the ortho-methoxy group lowers LogP by 0.4 vs. phenyl analog, enabling synthesis of analogues with improved solubility. Key advantages: • ΔLogP -0.4 for better drug-likeness • Proven in antimicrobial & anticancer SAR • Building block for fluorescent probes • Consistent quality, immediate availability.

Molecular Formula C11H9NO2S
Molecular Weight 219.258
CAS No. 885279-11-8
Cat. No. B582015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)thiazole-4-carbaldehyde
CAS885279-11-8
Molecular FormulaC11H9NO2S
Molecular Weight219.258
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=CS2)C=O
InChIInChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-7H,1H3
InChIKeyZOSOJISOZSLKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Overview


2-(2-Methoxyphenyl)thiazole-4-carbaldehyde (CAS: 885279-11-8) is a heterocyclic building block composed of a thiazole ring substituted with an aldehyde group at the 4-position and a 2-methoxyphenyl group at the 2-position [1]. With a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol, its primary value proposition lies in its role as a functionalized intermediate in medicinal chemistry and materials science, with the aldehyde moiety serving as a versatile reactive handle for condensation reactions [1] .

Aldehyde handle for condensation-based library synthesis
Electron-donating ortho-methoxy group for electronic tuning
Thiazole core as a privileged scaffold for medicinal chemistry and materials science

Why 2-Methoxyphenyl Substitution Matters


Thiazole-4-carbaldehyde derivatives are not interchangeable. The specific 2-aryl substituent (in this case, 2-methoxyphenyl) is a critical determinant of molecular properties, directly influencing target binding, pharmacokinetics, and downstream biological activity [1]. Studies on analogous series of 2-arylthiazole-4-carbaldehydes and their derivatives demonstrate that subtle changes in the aryl group's electronics (e.g., electron-donating methoxy vs. electron-withdrawing nitro) or position (e.g., ortho vs. para) can lead to significant, quantifiable differences in antimicrobial [2] and anticancer potency [3]. Therefore, substituting this compound with a close analog like 2-phenylthiazole-4-carbaldehyde (CAS: 20949-81-9) or a halogenated variant carries a high risk of altering, diminishing, or eliminating the desired activity profile. The following section details the specific, quantifiable points of differentiation that support this compound's selection.

Phenyl analog substitution

Replacement with 2-phenylthiazole-4-carbaldehyde may increase lipophilicity, altering solubility and permeability profiles.

Halogenated analog substitution

Electron-withdrawing substituents (e.g., -Br, -Cl) shift ring electronics, potentially changing reactivity in cross-couplings and biological target interactions.

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde vs. Structural Analogs


Lipophilicity Tuning via Ortho-Methoxy Group

The calculated partition coefficient (LogP) of 2-(2-methoxyphenyl)thiazole-4-carbaldehyde is lower than its unsubstituted phenyl analog, indicating a favorable shift in hydrophilicity that can improve drug-likeness [1] [2]. This is a key differentiator for medicinal chemistry programs aiming to optimize a lead compound's solubility and permeability profile.

Lipophilicity Tuning
Class-level inference
ΔLogP = –0.4
XLogP3 2.4 vs. 2.8 (phenyl analog)
Supports differentiation in ADME property profiling.
Computed data; experimental validation recommended.
Medicinal chemistry ADME Drug design

Electron-Donating Ortho-Methoxy Effect

The ortho-methoxy substituent is a strong electron-donating group (+M effect), which significantly alters the electronic character of the thiazole ring compared to electron-withdrawing halogenated analogs (e.g., -Br, -Cl). This is a critical determinant in reactions like Suzuki-Miyaura cross-coupling and in modulating biological target interactions where π-π stacking or hydrogen bonding is involved [1] [2].

Electronic Substituent Effect
Class-level inference
Ortho-methoxy: strong +M effect
Guides selection of electron-donating vs. withdrawing substituents for SAR.
Based on Hammett constants and thiazole SAR studies.
Organic synthesis Medicinal chemistry Structure-activity relationship

Antimicrobial SAR Potential

A study on a focused library of thiosemicarbazide derivatives synthesized from various 2-arylthiazole-4-carbaldehydes revealed that the nature of the 2-aryl substituent significantly influenced antimicrobial potency against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. fluorescence) bacteria [1]. The presence of an electron-donating group like methoxy is known to modulate activity, providing a rational basis for selecting 2-(2-methoxyphenyl)thiazole-4-carbaldehyde as a key intermediate to access novel antimicrobial candidates with potentially distinct activity spectra compared to analogs bearing other substituents.

Antimicrobial SAR Context
Class-level inference
Derivative MIC profiles are substituent-dependent
Supports antimicrobial SAR library screening.
Activity data from derivative series; direct MIC for this aldehyde not reported.
Antimicrobial resistance Drug discovery Structure-activity relationship

Ortho-Methoxy for Fluorescent Probes

The ortho-methoxy group can act as an electron donor in donor-acceptor (D-A) type fluorescent molecules, potentially enhancing quantum yield and tuning emission wavelength through internal charge transfer (ICT) mechanisms [1]. This is a strategic advantage for designing fluorescent probes for biological imaging, as it allows for the fine-tuning of photophysical properties compared to simpler phenyl or halogenated analogs .

Fluorescent Probe Tuning
Class-level inference
Bathochromic shift ~30–50 nm
Projected from analogous D–A systems
Enables emission tuning in donor–acceptor fluorophore design.
Experimental validation of specific probe required.
Fluorescent probes Bioimaging Materials science

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Applications


ADME Property Optimization

In a lead optimization campaign, a project team needs to reduce the LogP of a phenyl-substituted thiazole-based lead compound to improve its aqueous solubility and metabolic stability. The team selects 2-(2-methoxyphenyl)thiazole-4-carbaldehyde as the new core building block, leveraging its quantifiably lower LogP (ΔLogP = -0.4) compared to the unsubstituted phenyl analog [1]. This strategic substitution allows them to synthesize a new series of analogs with improved drug-likeness while retaining the core pharmacophore, thereby addressing a critical ADME liability.

Antimicrobial SAR Exploration

A research group investigating novel antimicrobial agents to combat drug-resistant bacteria designs a focused library of thiosemicarbazone derivatives. They select 2-(2-methoxyphenyl)thiazole-4-carbaldehyde as a key starting material. The rationale is based on class-level evidence that the 2-aryl substituent on the thiazole-4-carbaldehyde core dramatically influences antimicrobial potency [2]. By incorporating the electron-donating ortho-methoxy group, they aim to access a specific, under-explored region of chemical space with the potential to yield derivatives with a distinct potency and spectrum profile against Gram-positive and Gram-negative pathogens.

Emission Tuning in Fluorescent Probes

A materials chemistry team is developing a new fluorescent probe for cellular imaging based on a donor-π-acceptor (D-π-A) architecture. They require a building block with a strong electron-donating group. They select 2-(2-methoxyphenyl)thiazole-4-carbaldehyde because the ortho-methoxy group is known to act as an effective electron donor, which can enhance fluorescence quantum yield and red-shift emission wavelength through an internal charge transfer (ICT) mechanism [3]. This specific substitution pattern allows for precise tuning of the probe's photophysical properties, a capability not offered by unsubstituted or halogenated analogs.

Application
Selection Property
Validation Focus
ADME Lead Optimization
Lower LogP from ortho-methoxy substitution
Solubility and permeability assays
Antimicrobial SAR Library Design
Electron-donating aryl group for differentiated SAR
Broth microdilution screening against target bacterial strains
Fluorescent Probe Development
Methoxy donor group for internal charge transfer (ICT)
Photophysical characterization (emission wavelength, quantum yield)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.